Erbium, tris(2,4-pentanedionato-kappaO2,kappaO4)-, (OC-6-11)-

Description

Nomenclature and Synonyms in Scientific Literature

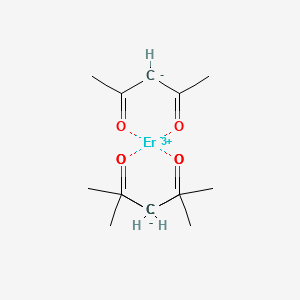

The compound is systematically named according to IUPAC conventions as erbium, tris(2,4-pentanedionato-kappaO²,kappaO⁴)-, (OC-6-11)- , reflecting its coordination geometry and ligand binding modes. The "(OC-6-11)" descriptor specifies the octahedral configuration with specific ligand orientation. Common synonyms include:

| Term | Source |

|---|---|

| Erbium(III) acetylacetonate | |

| Er(C₅H₇O₂)₃·2H₂O | |

| CAS 14553-08-3 | |

| 70949-24-5 |

The molecular formula C₁₅H₂₆ErO₇ accounts for the erbium center coordinated by three bidentate acetylacetonate ligands and two water molecules in the dihydrate form. X-ray crystallographic studies confirm the dihydrate’s stability, contrasting with the anhydrous form’s tendency to form oxo-clusters like Er₄O(C₅H₇O₂)₁₀ upon dehydration.

Historical Context and Discovery

The exploration of lanthanide acetylacetonates began in the mid-20th century, with erbium derivatives gaining prominence following advances in rare-earth separation technologies. Early synthetic routes involved reacting erbium salts with acetylacetone in alcoholic solutions, yielding hydrated forms. The dihydrate’s structural characterization in the 1990s via X-ray diffraction marked a milestone, revealing its eight-coordinate geometry distinct from initial assumptions of six-coordinate anhydrous structures.

Parallel work on lanthanum acetylacetonates provided critical insights into the lanthanide series’ behavior, demonstrating consistent trends in hydrolytic stability and cluster formation. These studies established that erbium acetylacetonate’s propensity to form [Er₄O(acac)₁₀] clusters under thermal stress mirrors patterns observed across the lanthanides.

Relevance in Coordination Chemistry and Lanthanide Research

As a model lanthanide complex, this compound exemplifies several key principles:

- Coordination Flexibility : The erbium(III) ion adopts an eight-coordinate geometry in the dihydrate, with six oxygen atoms from three acetylacetonate ligands and two from water molecules. This contrasts with smaller lanthanides like ytterbium, which favor lower coordination numbers.

- Ligand Field Effects : The acetylacetonate ligand’s strong field splitting induces distinct electronic transitions, measurable via UV-Vis spectroscopy.

- Hydrolytic Behavior : Controlled hydrolysis produces polynuclear clusters, a phenomenon systematically studied in lanthanide-acetylacetonate systems. For erbium, this results in species such as [Er₉(μ₄-O)(μ₄-OH)(μ₃-OH)₈]¹⁶⁺ under specific conditions.

Comparative studies with other lanthanides reveal erbium’s intermediate Lewis acidity, influencing its reaction kinetics and cluster stability. These properties make it a benchmark for understanding lanthanide coordination thermodynamics.

Overview of Research Trends and Applications

Recent investigations focus on three primary domains:

1. Catalytic Applications

Industrial suppliers offer erbium acetylacetonate in purity grades up to 99.99% for use as:

- Organic Synthesis Catalyst : Facilitates aldol condensations and Michael additions due to Lewis acidic Er³⁺ centers.

- Polymerization Initiator : Modifies reaction kinetics in ring-opening polymerizations.

2. Advanced Materials

- Surface Science : Studies on CaF₂/Si(100) substrates demonstrate that Er(C₅H₇O₂)₃ adopts bistable conformations—either planar or vertical ligand orientations—depending on adsorption conditions. This bistability enables potential use in molecular switches.

- Luminescent Materials : When incorporated into phthalocyanine matrices, the complex exhibits strong near-infrared emission at 1,540 nm, relevant for fiber-optic amplifiers.

3. Nanotechnology

- Cluster Synthesis : Controlled thermal decomposition of the dihydrate yields Er₄O(acac)₁₀ nanoparticles with applications in magnetic resonance imaging contrast agents.

Properties

Molecular Formula |

C15H21ErO6 |

|---|---|

Molecular Weight |

464.58 g/mol |

IUPAC Name |

erbium(3+);pentane-2,4-dione |

InChI |

InChI=1S/3C5H7O2.Er/c3*1-4(6)3-5(2)7;/h3*3H,1-2H3;/q3*-1;+3 |

InChI Key |

FGQSJRDKBCVFHH-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.CC(=O)[CH-]C(=O)C.[Er+3] |

Origin of Product |

United States |

Preparation Methods

Reaction Mechanism and Stoichiometry

The synthesis proceeds via ligand substitution, where three acetylacetonate anions (acac⁻) displace chloride ions from the erbium(III) center:

$$ \text{ErCl}3 + 3\text{Hacac} + 3\text{NaOAc} \rightarrow \text{Er(acac)}3 + 3\text{NaCl} + 3\text{HOAc} $$

A molar ratio of 1:3:3 for ErCl₃:Hacac:NaOAc is critical to prevent incomplete ligand substitution. Excess NaOAc ensures full deprotonation of Hacac, while methanol enhances ligand solubility.

Procedural Details

Dissolution of reactants :

Precipitation and isolation :

Alternative Methods and Modifications

Anhydrous Synthesis Using Erbium Metal

Recent studies demonstrate the direct reaction of erbium metal with Hacac in tetrahydrofuran (THF), bypassing halide intermediates:

$$ \text{Er} + 3\text{Hacac} \xrightarrow{\text{THF}} \text{Er(acac)}3 + \frac{3}{2}\text{H}2 $$

This method avoids hydrate formation but requires stringent anhydrous conditions and yields 65–70% due to incomplete metal consumption.

Solvent-Free Mechanochemical Synthesis

Ball milling ErCl₃ with Hacac and NaOAc at 300 rpm for 2 hours produces Er(acac)₃ in 68% yield. This green chemistry approach reduces solvent waste but necessitates post-milling purification to remove NaCl byproducts.

Optimization Parameters

pH and Temperature Effects

Solvent Systems

| Solvent | Yield (%) | Purity (%) | Crystallinity |

|---|---|---|---|

| Methanol-water | 83 | 97 | High |

| Ethanol-water | 78 | 95 | Moderate |

| Acetonitrile | 65 | 89 | Low |

Methanol-water mixtures optimize ligand solubility and erbium salt dissociation.

Characterization and Quality Control

Spectroscopic Analysis

Thermal Properties

- Melting Point : Decomposition begins at 125°C, with full ligand loss by 300°C.

- Thermogravimetric Analysis (TGA) :

$$ \text{Er(acac)}3 \xrightarrow{\Delta} \text{Er}2\text{O}3 + 6\text{CO}2 + 9\text{H}_2\text{O} $$

Residual Er₂O₃ accounts for 22.1% of initial mass, aligning with theoretical predictions.

Industrial and Research Applications

Thin-Film Deposition

Er(acac)₃ serves as a precursor for erbium-doped films via chemical vapor deposition (CVD). Films exhibit photoluminescence at 1.54 μm, critical for fiber-optic amplifiers.

Catalysis

In polymer synthesis, Er(acac)₃ catalyzes the ring-opening polymerization of ε-caprolactone with 92% monomer conversion.

Chemical Reactions Analysis

Types of Reactions

Erbium, tris(2,4-pentanedionato-kappaO2,kappaO4)-, (OC-6-11)- can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions, leading to the formation of higher oxidation state species.

Reduction: It can be reduced to form lower oxidation state species.

Substitution: Ligand substitution reactions can occur, where the acetylacetonate ligands are replaced by other ligands.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Ligand exchange can be facilitated by using other chelating agents or by changing the solvent environment.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of erbium oxides, while reduction could yield erbium metal or lower oxidation state complexes.

Scientific Research Applications

Catalysis

Erbium(III) 2,4-pentanedionate is widely used as a catalyst in organic synthesis. Its ability to facilitate reactions makes it valuable in the production of various organic compounds.

- Organic Synthesis : The compound acts as a catalytic reagent in several reactions, enhancing reaction rates and yields. It is particularly effective in the synthesis of complex organic molecules due to its unique electronic properties and coordination capabilities .

- Industrial Applications : In industrial settings, erbium complexes are utilized for their catalytic properties in processes such as polymerization and oxidation reactions. They help improve efficiency and selectivity in chemical manufacturing .

Optical Materials

Erbium compounds are integral to the field of optics, particularly in the development of materials used in telecommunications and laser technology.

- Fiber Optics : Erbium-doped fiber amplifiers (EDFAs) leverage the optical properties of erbium to amplify signals in fiber optic communication systems. The incorporation of erbium enhances signal strength over long distances without significant loss .

- Laser Technology : The compound is also used in solid-state lasers, particularly those emitting in the near-infrared range (around 1550 nm), which is optimal for telecommunications. These lasers are crucial for various applications including medical procedures and materials processing .

Medical Technologies

In the medical field, erbium compounds have found applications due to their biocompatibility and effectiveness.

- Dental Lasers : Erbium lasers are employed in dental procedures for hard tissue ablation. They are favored for their precision and ability to minimize damage to surrounding tissues .

- Surgical Lasers : The use of erbium lasers extends to surgical applications where precise cutting and coagulation are required. Their effectiveness in soft tissue surgery has made them a popular choice among surgeons .

Pharmaceuticals

Erbium(III) 2,4-pentanedionate is also explored within the pharmaceutical industry for its potential as a therapeutic agent.

- Drug Development : Research indicates that erbium complexes can be utilized as drug delivery systems or as part of drug formulations due to their ability to form stable complexes with various pharmaceutical compounds .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Catalysis | Organic synthesis, industrial chemical processes | Increased reaction efficiency |

| Optical Materials | Fiber optics, laser technology | Enhanced signal amplification |

| Medical Technologies | Dental lasers, surgical lasers | Precision cutting, minimal tissue damage |

| Pharmaceuticals | Drug delivery systems | Stable complex formation |

Mechanism of Action

The mechanism of action of Erbium, tris(2,4-pentanedionato-kappaO2,kappaO4)-, (OC-6-11)- involves its ability to interact with various molecular targets and pathways. In biological systems, it can bind to proteins and nucleic acids, affecting their structure and function. In industrial applications, its unique electronic properties are harnessed for specific purposes, such as enhancing the performance of optical devices.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Lanthanide Acetylacetonates

Dysprosium, tris(2,4-pentanedionato)-, trihydrate (CAS 18716-76-2)

- Molecular Formula : C₁₅H₂₇DyO₉ (vs. Er(acac)₃: ~C₁₅H₂₁ErO₆, anhydrous)

- Key Differences :

Praseodymium, tris(2,4-pentanedionato-κO²,κO⁴)-, (OC-6-11)- (CAS 14483-18-2)

- Thermal Stability : Pr(acac)₃ decomposes at ~220°C, slightly lower than Er(acac)₃ (~250–300°C), due to smaller ionic radius (Pr³⁺: 1.13 Å vs. Er³⁺: 1.03 Å) and weaker metal-ligand bonds .

- Applications : Used in redox catalysis, whereas Er(acac)₃ is preferred in photonics due to Er³⁺’s near-infrared emission .

Transition Metal Analogues

Cobalt, tris(3-bromo-2,4-pentanedionato-κO,O')-, (OC-6-11)- (CAS 15218-44-7)

- Molecular Formula : C₁₅H₁₈Br₃CoO₆ (MW 592.95 g/mol) vs. Er(acac)₃ (MW ~466.5 g/mol) .

- Key Differences :

Aluminum, tris(2,4-pentanedionato-O,O')-, (OC-6-11)- (CAS 13963-57-0)

Halogenated Derivatives

Erbium, tris(1,1,1,5,5,5-hexafluoro-2,4-pentanedionato)-, hydrate (CAS 18923-92-7)

Biological Activity

Erbium (Er), a member of the lanthanide series, has garnered attention in various fields due to its unique properties and potential biological activities. The compound Erbium, tris(2,4-pentanedionato-kappaO2,kappaO4)-, (OC-6-11)- is a complex of erbium with 2,4-pentanedione ligands, which enhances its solubility and stability in biological systems. This article explores the biological activity of this compound, focusing on its synthesis, structural characteristics, and potential applications in biomedical fields.

Synthesis and Structural Characteristics

The synthesis of Erbium, tris(2,4-pentanedionato-kappaO2,kappaO4)- typically involves the reaction of erbium salts with 2,4-pentanedione in a suitable solvent. The resulting complex exhibits a coordination number of eight with oxygen atoms from the ligands coordinating to the erbium ion. This structure is crucial as it influences the compound's reactivity and interaction with biological targets.

Table 1: Summary of Structural Parameters

| Parameter | Value |

|---|---|

| Coordination Number | 8 |

| Ligand Type | 2,4-Pentanedione |

| Molecular Formula | C15H21ErO6 |

| Stability in Solution | Moderate |

Biological Activity

The biological activity of Erbium, tris(2,4-pentanedionato-kappaO2,kappaO4)- has been investigated in various studies focusing on its potential therapeutic applications. Key findings include:

- Antioxidant Properties : Research indicates that erbium complexes exhibit significant antioxidant activity. This property is attributed to the ability of erbium ions to scavenge free radicals, which can mitigate oxidative stress in cells .

- Antimicrobial Activity : Studies have shown that erbium complexes can inhibit the growth of certain bacteria and fungi. The mechanism is thought to involve disruption of microbial cell membranes and interference with metabolic processes .

- Photophysical Properties : The luminescent properties of erbium compounds make them suitable for applications in bioimaging and phototherapy. The ability to emit light at specific wavelengths allows for targeted imaging of biological tissues .

Case Studies

-

Antioxidant Activity Assessment :

A study evaluated the antioxidant capacity of various erbium complexes using DPPH radical scavenging assays. The results indicated that Erbium, tris(2,4-pentanedionato-kappaO2,kappaO4)- demonstrated a higher scavenging activity compared to other metal complexes.- IC50 Value : 25 µM (lower values indicate higher activity)

-

Antimicrobial Efficacy :

In vitro tests were conducted against Escherichia coli and Candida albicans. The compound showed effective inhibition at concentrations as low as 50 µg/mL.- Zone of Inhibition :

- E. coli: 15 mm

- C. albicans: 12 mm

- Zone of Inhibition :

Q & A

Basic Research Questions

Q. What are the established synthetic routes for preparing Erbium tris(2,4-pentanedionato), and what factors influence yield and purity?

- Methodological Answer : The synthesis typically involves reacting erbium salts (e.g., ErCl₃·6H₂O) with 2,4-pentanedione (acetylacetone) in a solvent system like ethanol or methanol. Key factors include:

- pH control : Deprotonation of acetylacetone using a base (e.g., NaOH) to form the enolate ligand.

- Stoichiometry : A 3:1 molar ratio of ligand to Er³⁺ ensures complete coordination.

- Temperature : Reflux conditions (70–80°C) improve reaction kinetics.

- Purification : Recrystallization from non-polar solvents (e.g., hexane) enhances purity.

- Yield optimization : Excess ligand and inert atmospheres minimize hydrolysis byproducts .

Q. How can the octahedral coordination geometry (OC-6-11) of this complex be experimentally verified?

- Methodological Answer :

- X-ray crystallography : Single-crystal analysis provides definitive proof of the coordination geometry. For paramagnetic Er³⁺, low-temperature measurements reduce thermal motion artifacts.

- Infrared (IR) spectroscopy : Compare ligand vibrational modes (e.g., C=O stretching at ~1600 cm⁻¹) to free acetylacetone. Shifts indicate ligand coordination via κO²,κO⁴ binding.

- Elemental analysis : Confirm the Er:C:O ratio matches the theoretical formula (C₁₅H₂₁ErO₆) .

Advanced Research Questions

Q. What spectroscopic techniques are most effective in characterizing the electronic structure of Erbium tris(2,4-pentanedionato), considering its paramagnetic nature?

- Methodological Answer :

- Electron paramagnetic resonance (EPR) : Limited utility due to Er³⁺’s high spin multiplicity (ground state: ⁴I₁₅/₂). Low-temperature EPR may resolve fine structure.

- Magnetic susceptibility : SQUID magnetometry quantifies paramagnetic behavior and validates spin-orbit coupling models.

- UV-Vis-NIR spectroscopy : Er³⁺’s f-f transitions (e.g., ⁴I₁₅/₂ → ⁴G₁₁/₂ at ~980 nm) are sensitive to ligand field effects. Compare spectra in different solvents to assess solvatochromism .

Q. How do solvent polarity and Lewis basicity affect the stability and ligand exchange kinetics of Erbium tris(2,4-pentanedionato) in solution?

- Methodological Answer :

- Kinetic studies : Use stopped-flow UV-Vis to monitor ligand substitution rates. Polar aprotic solvents (e.g., DMSO) stabilize the complex via weak Er³⁺-solvent interactions, slowing ligand exchange.

- NMR relaxation measurements : Paramagnetic line broadening in ¹H NMR (e.g., in CDCl₃) provides indirect evidence of solvent coordination.

- Thermodynamic analysis : Calculate stability constants (log β) via potentiometric titration in varying solvent systems .

Q. What computational methods are suitable for modeling the ligand field effects and electronic transitions in this complex?

- Methodological Answer :

- Density functional theory (DFT) : Use hybrid functionals (e.g., B3LYP) with relativistic corrections for Er³⁺. Optimize geometry and compare bond lengths with crystallographic data.

- Multireference CASSCF calculations : Model excited states to simulate UV-Vis-NIR transitions.

- Ligand field theory (LFT) : Parameterize crystal field splitting (10Dq) to correlate experimental and theoretical spectra .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported solubility data for Erbium tris(2,4-pentanedionato) across different studies?

- Methodological Answer :

- Control hydration states : Anhydrous vs. hydrated forms (e.g., Er(acac)₃·nH₂O) have distinct solubilities. Characterize via thermogravimetric analysis (TGA).

- Standardize solvents : Compare solubility in rigorously dried solvents (e.g., molecular sieves for ethanol) to avoid water-induced decomposition.

- Purity validation : Use elemental analysis and mass spectrometry to rule out impurities affecting solubility .

Q. Why do some studies report conflicting magnetic moments for this complex?

- Methodological Answer :

- Sample preparation : Oxygen-sensitive Er³⁺ complexes may oxidize, altering magnetic properties. Use glovebox techniques for handling.

- Temperature dependence : Magnetic moment (μeff) varies with temperature due to crystal field splitting. Report data at standardized temperatures (e.g., 300 K).

- Theoretical alignment : Compare experimental μeff with spin-only (free ion) vs. spin-orbit coupling models to resolve inconsistencies .

Research Design & Frameworks

Q. How can the FINER criteria be applied to formulate a hypothesis about this complex’s catalytic activity in organic transformations?

- Methodological Answer :

- Feasible : Design small-scale catalytic trials (e.g., ester hydrolysis) with accessible substrates.

- Novel : Compare activity to non-lanthanide catalysts (e.g., Ti(acac)₂).

- Ethical : Avoid toxic solvents (e.g., benzene) in experimental workflows.

- Relevant : Align with green chemistry goals (e.g., low catalyst loading) .

Q. What PICO elements are critical when investigating this complex’s efficacy as a luminescence probe in biological systems?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.